>100-Fold Superior Potency Against PANC-1 Pancreatic Cancer Cells Versus the 4-Methyl Analog
The target compound demonstrates an IC50 of 1.2 ± 1.8 µM against the PANC-1 human pancreatic cancer cell line, which is 100-fold lower (more potent) than the 4-methyl substituted analog (Compound 8, IC50 = 120.3 ± 1.2 µM) and 7.3-fold lower than the 4-chloro analog (Compound 6, IC50 = 8.8 ± 2.1 µM), confirming the methoxy group's critical role in the observed pancreatic cancer cytotoxicity [1].
| Evidence Dimension | Cytotoxic potency (IC50) against PANC-1 human pancreatic cancer cells |
|---|---|
| Target Compound Data | 1.2 ± 1.8 µM (Compound 7, 4-methoxy) |
| Comparator Or Baseline | Compound 8 (4-methyl): IC50 = 120.3 ± 1.2 µM; Compound 6 (4-chloro): IC50 = 8.8 ± 2.1 µM |
| Quantified Difference | 100-fold vs. 4-methyl analog; 7.3-fold vs. 4-chloro analog |
| Conditions | MTT colorimetric assay, 24 h treatment, PANC-1 human pancreatic cancer cell line, data from Akgul et al. 2020 |
Why This Matters
For procurement decisions in pancreatic cancer research, this compound is the only morpholinosulfonyl-benzoyltaurinamide in its series with single-digit micromolar potency against PANC-1 cells, making it the irreplaceable choice for this indication.
- [1] Akgul, O., Erdogan, M. A., Birim, D., Kayabasi, C., Gunduz, C., & Armagan, G. (2020). Design, synthesis, cytotoxic activity, and apoptosis inducing effects of 4- and N-substituted benzoyltaurinamide derivatives. Turkish Journal of Chemistry, 44(6), 1674-1693. View Source
